Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-, also known as CRL-40,941, Fluorafinil, or Fladrafinil, is a synthetic compound with the chemical formula C₁₅H₁₃F₂NO₂S. It is structurally related to adrafinil and modafinil, which are eugeroic drugs known to promote wakefulness. CRL-40,941 possesses a fluorinated version of the adrafinil structure, with two fluorine atoms replacing hydrogen atoms on the phenyl rings. [PubChem, Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-, ] [Wikipedia, CRL-40,941, ]
Limited research suggests CRL-40,941 might possess wakefulness-promoting properties similar to adrafinil and modafinil. However, there is a lack of robust scientific studies investigating its efficacy and mechanism of action in humans. In comparison to adrafinil, some studies suggest CRL-40,941 could be 3-4 times more potent. [Wikipedia, CRL-40,941, ]
Studies on animals have shown CRL-40,941 might have antiaggressive effects, a property not observed in adrafinil. More research is needed to confirm this effect and understand the underlying mechanisms. [Wikipedia, CRL-40,941, ]
Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]- is a chemical compound with the molecular formula and a Chemical Abstracts Service number of 90280-13-0. This compound features a sulfinyl group attached to an acetamide, which enhances its solubility in water and various organic solvents. It is structurally characterized by the presence of two fluorophenyl groups, contributing to its unique chemical properties and biological activities .
The mechanism of action of Fladrafinil is not fully understood. Due to its structural similarity to Adrafinil, it's believed to be metabolized into Modafinil, the active component []. Modafinil's mechanism is also not entirely elucidated, but it might involve interactions with dopamine and norepinephrine neurotransmitter systems, promoting wakefulness.
The reactivity of Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]- can be attributed to its functional groups. The sulfinyl moiety can undergo oxidation to form sulfonyl derivatives, while the acetamide group may participate in nucleophilic substitutions or hydrolysis under appropriate conditions. Additionally, this compound can react with electrophiles due to the presence of the nitrogen atom in the acetamide group, which can act as a nucleophile in various
The synthesis of Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]- typically involves several steps:
This compound is primarily utilized in pharmacology as a therapeutic agent for sleep disorders. Its wake-promoting properties make it valuable in clinical settings for patients suffering from narcolepsy or other conditions characterized by excessive sleepiness. Additionally, ongoing research explores its potential applications in cognitive enhancement and other neurological disorders due to its dopaminergic activity .
Studies on Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]- have highlighted its interactions with various neurotransmitter systems. Notably, it shows selective binding affinity for the dopamine transporter and may influence serotonin levels indirectly. Research has indicated that this compound interacts differently than traditional stimulants, potentially leading to fewer side effects related to addiction and tolerance .
Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]- shares structural similarities with several other compounds that possess sulfinyl or sulfonyl groups. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
Modafinil | C15H15NO2S | Known for its wakefulness-promoting effects; less addictive than traditional stimulants. |
Sulfinpyrazone | C12H10N4O3S | Primarily used as an anti-inflammatory; has different pharmacological effects compared to Acetamide. |
Benzenesulfonamide | C6H7NO2S | Used primarily as an antibacterial; lacks the wake-promoting properties of Acetamide. |
Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]- stands out due to its specific mechanism of action on the dopamine transporter and its application in treating sleep disorders, making it a unique candidate among similar compounds .